N-benzyl-3,6-dichloro-N-methyl-1-benzothiophene-2-carboxamide
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Overview
Description
N-benzyl-3,6-dichloro-N-methyl-1-benzothiophene-2-carboxamide is a synthetic organic compound belonging to the benzothiophene family This compound is characterized by its complex structure, which includes a benzothiophene core substituted with benzyl, dichloro, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3,6-dichloro-N-methyl-1-benzothiophene-2-carboxamide typically involves multiple steps:
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Formation of the Benzothiophene Core: : The initial step often involves the cyclization of appropriate precursors to form the benzothiophene ring. This can be achieved through methods such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
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N-Benzylation: : The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
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N-Methylation: : The methyl group is typically introduced through methylation reactions using methyl iodide or dimethyl sulfate.
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Carboxamide Formation: : The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with an appropriate amine under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
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Reduction: : Reduction reactions can target the carboxamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride or borane can be used.
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Substitution: : The dichloro groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, borane.
Substitution: Sodium hydride, potassium carbonate, benzyl chloride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-3,6-dichloro-N-methyl-1-benzothiophene-2-carboxamide has several applications in scientific research:
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Chemistry: : It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
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Biology: : The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
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Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
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Industry: : It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-benzyl-3,6-dichloro-N-methyl-1-benzothiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzothiophene core can intercalate with DNA, while the benzyl and dichloro groups may enhance binding affinity and specificity. The carboxamide group can participate in hydrogen bonding, further stabilizing interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dichloro-N-(1-naphthyl)-1-benzothiophene-2-carboxamide
- 3,6-Dichloro-N-(4-(phenyldiazenyl)phenyl)-1-benzothiophene-2-carboxamide
Uniqueness
N-benzyl-3,6-dichloro-N-methyl-1-benzothiophene-2-carboxamide is unique due to the specific combination of substituents on the benzothiophene core. The presence of both benzyl and methyl groups, along with the dichloro substitution, imparts distinct chemical and biological properties that differentiate it from other similar compounds. This unique structure can lead to different reactivity patterns and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H13Cl2NOS |
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Molecular Weight |
350.3 g/mol |
IUPAC Name |
N-benzyl-3,6-dichloro-N-methyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H13Cl2NOS/c1-20(10-11-5-3-2-4-6-11)17(21)16-15(19)13-8-7-12(18)9-14(13)22-16/h2-9H,10H2,1H3 |
InChI Key |
QOXZMTCLJCGLIE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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